2-(3,4-DIhydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is known for its boronic acid derivative, which plays a significant role in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step organic synthesis process. One common method includes the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-6-yl with a boronic acid derivative under specific conditions, such as the use of a palladium catalyst and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Its derivatives are explored for potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the manufacturing of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 2-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents.
Benzodioxepines: Compounds with similar benzodioxepine structures.
Dioxaborolanes: Other dioxaborolane derivatives with varying substituents.
Uniqueness: 2-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific structural features and potential applications. Its unique combination of boronic acid and benzodioxepine moieties makes it particularly valuable in certain chemical and biological contexts.
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Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-8-12-13(11)18-10-6-9-17-12/h5,7-8H,6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAFPVWOWXAZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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